

Introduction: The Strategic Importance of 6-Bromo-3-pyridinemethanol in Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromo-3-pyridinemethanol**

Cat. No.: **B045229**

[Get Quote](#)

6-Bromo-3-pyridinemethanol (CAS No. 122306-01-8) is a substituted pyridine derivative that has emerged as a critical building block in modern medicinal chemistry and pharmaceutical development.[1][2][3] Its structure is deceptively simple, yet it offers a powerful combination of reactive sites: a bromine atom, a hydroxyl group, and a pyridine ring. This trifecta of functionality allows chemists to employ it as a versatile intermediate in the synthesis of complex molecular architectures, particularly Active Pharmaceutical Ingredients (APIs).[2][4][5][6]

The bromine atom on the pyridine ring serves as an excellent handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the strategic introduction of carbon-carbon and carbon-heteroatom bonds.[7] Simultaneously, the primary alcohol (hydroxymethyl group) can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, providing a secondary point for molecular elaboration.[8]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the commercial supplier landscape for **6-Bromo-3-pyridinemethanol**, details critical quality control protocols, outlines a common synthetic pathway, and discusses its applications, ensuring that scientists can source and utilize this vital reagent with confidence and strategic insight.

Physicochemical Profile and Critical Specifications

A thorough understanding of the compound's physical and chemical properties is paramount for its successful application in synthesis. The quality of the starting material directly impacts

reaction efficiency, yield, and the purity of the final product.

Property	Value	Significance in Research & Development
CAS Number	122306-01-8 [1] [9] [10] [11]	Unique identifier for unambiguous substance identification and literature/database searches.
Molecular Formula	C ₆ H ₆ BrNO [10] [11] [12]	Confirms the elemental composition.
Molecular Weight	188.02 g/mol [1] [9] [10] [11]	Essential for accurate molar calculations in reaction stoichiometry.
Appearance	White to light yellow crystalline solid or powder. [1] [11]	A visual check for gross impurities or degradation. Significant color deviation may warrant further analysis.
Melting Point	48-51 °C [11]	A key indicator of purity. A broad or depressed melting range suggests the presence of impurities.
Purity	Typically ≥98% (by GC or HPLC)	High purity is crucial to prevent side reactions and ensure the integrity of the final product.
Synonyms	2-Bromo-5-(hydroxymethyl)pyridine, (6-Bromopyridin-3-yl)methanol [9] [10]	Important for comprehensive literature and supplier searches.

Commercial Sourcing: A Landscape of Suppliers

6-Bromo-3-pyridinemethanol is readily available from a range of chemical suppliers who cater to different scales, from milligrams for initial research to kilograms for process

development and pilot-scale synthesis.^{[4][13][14]} The choice of supplier often depends on the required quantity, purity grade, available documentation (e.g., Certificate of Analysis), and lead time.

Supplier	Product Focus	Typical Purity	Scale	Notes
Sigma-Aldrich (Merck)	Research & Development	≥97% [11]	Gram to Kilogram	Extensive documentation and global distribution. A primary choice for academic and industrial R&D. [15]
TCI America	Research & Fine Chemicals	>98.0% (GC)	Gram to Kilogram	Known for high-purity reagents and offers a variety of pack sizes. [16] [17] [18]
MedChemExpress (MCE)	Bioactive Molecules & Intermediates	99.07% (Sample Batch) [1]	Milligram to Gram	Focuses on reagents for life science and drug discovery research, often with supporting biological data. [1]
Fisher Scientific	Distributor	Varies by Manufacturer	Gram to Kilogram	A major distributor for suppliers like TCI, providing a wide selection and established logistics. [17]
Synblock	Building Blocks for Drug Discovery	≥98% [9]	Gram Scale	Specializes in providing novel and diverse building blocks for medicinal

chemistry
programs.[\[9\]](#)

Chemfun
Medical
Technology

Manufacturer &
Exporter

98%[\[19\]](#)

Bulk Quantities

A China-based
manufacturer
that can cater to
larger, process-
scale demands.
[\[19\]](#)

Quality Control and In-House Validation: A Self-Validating System

Relying solely on a supplier's Certificate of Analysis is insufficient for rigorous scientific work. Independent verification of a starting material's identity and purity is a foundational principle of trustworthy research. The following protocols establish a self-validating system to ensure the quality of **6-Bromo-3-pyridinemethanol** before its use.

Experimental Protocol 1: Purity Assessment by Gas Chromatography (GC)

Causality: Gas chromatography is an ideal method for assessing the purity of **6-Bromo-3-pyridinemethanol** due to its volatility and thermal stability. It separates the target compound from volatile impurities, allowing for quantitative purity determination based on peak area percentage.

Methodology:

- Sample Preparation: Accurately weigh approximately 10 mg of **6-Bromo-3-pyridinemethanol** and dissolve it in 1.0 mL of a suitable solvent such as Ethyl Acetate or Dichloromethane to create a ~10 mg/mL solution.
- Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID).
- Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

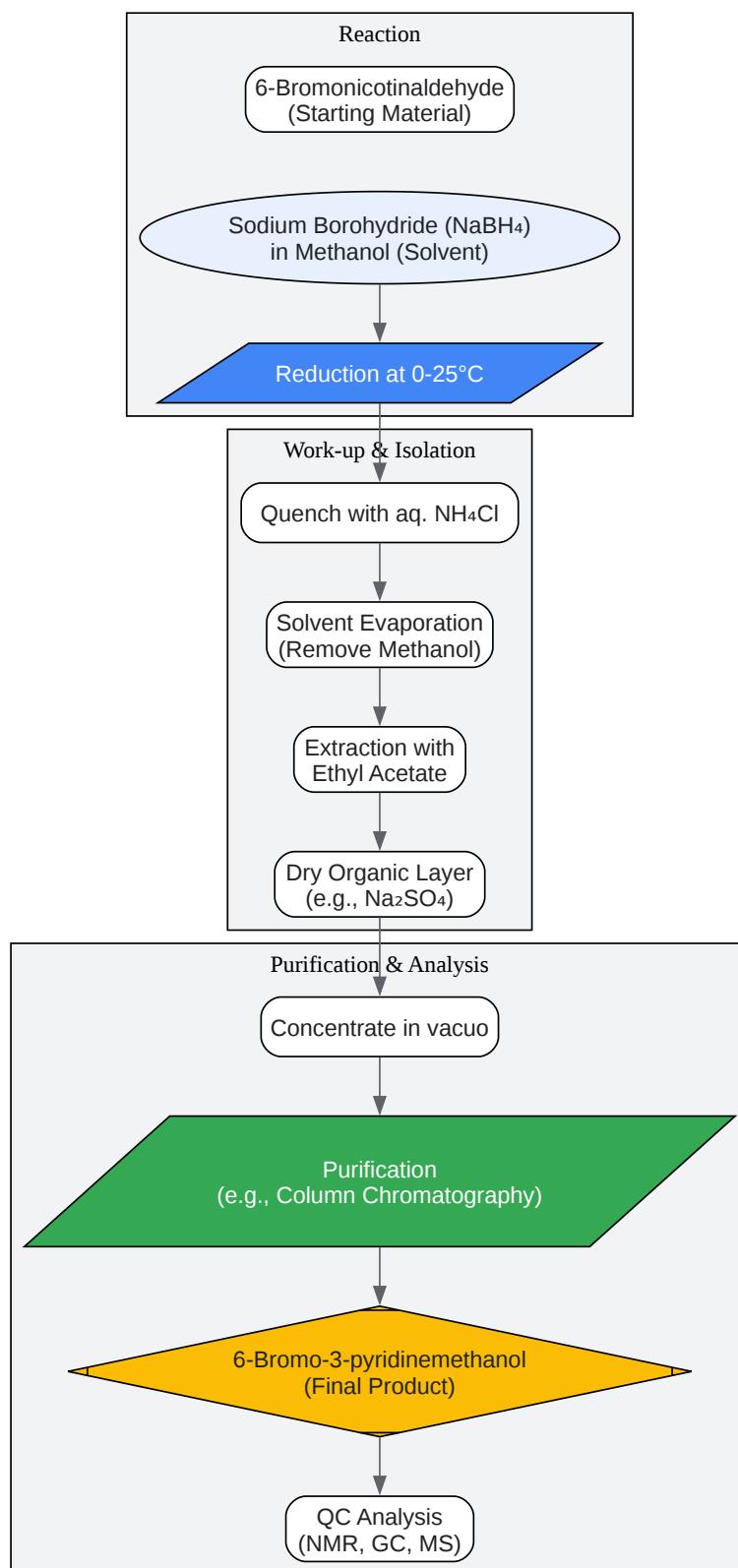
- GC Conditions:
 - Injector Temperature: 250 °C
 - Detector Temperature: 280 °C
 - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 250 °C.
 - Final hold: Hold at 250 °C for 5 minutes.
- Injection: Inject 1 μ L of the prepared sample.
- Analysis: The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. A purity of >98% is typically expected.

Experimental Protocol 2: Structural Confirmation by ^1H NMR Spectroscopy

Causality: Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy provides definitive structural confirmation by mapping the chemical environment of each proton in the molecule. The resulting spectrum should match the expected pattern of chemical shifts, integrations, and coupling constants for **6-Bromo-3-pyridinemethanol**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Acquisition: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
- Expected Spectrum (in CDCl_3):


- ~8.4 ppm: A singlet (or narrow doublet), integrating to 1H, corresponding to the proton at position 2 of the pyridine ring.
 - ~7.7 ppm: A doublet of doublets, integrating to 1H, corresponding to the proton at position 4.
 - ~7.5 ppm: A doublet, integrating to 1H, corresponding to the proton at position 5.
 - ~4.7 ppm: A singlet (or broad singlet), integrating to 2H, for the methylene protons (-CH₂OH).
 - Variable ppm: A broad singlet for the hydroxyl proton (-OH), which may exchange with residual water in the solvent.
- Validation: The observed spectrum must be consistent with this pattern to confirm the compound's identity.

Synthetic Pathway and Workflow

While commercial acquisition is standard, understanding the synthetic origin of **6-Bromo-3-pyridinemethanol** is crucial for anticipating potential impurities. A common and efficient laboratory-scale synthesis involves the selective reduction of the corresponding aldehyde.[\[11\]](#)

Workflow: Synthesis via Aldehyde Reduction

The diagram below illustrates a typical workflow for the synthesis and purification of **6-Bromo-3-pyridinemethanol** from 6-bromonicotinaldehyde.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-Bromo-3-pyridinemethanol**.

Experimental Protocol 3: Laboratory Synthesis via Reduction of 6-Bromonicotinaldehyde

Causality: This protocol uses sodium borohydride (NaBH_4), a mild and selective reducing agent, to convert the aldehyde functional group of 6-bromonicotinaldehyde into a primary alcohol without affecting the pyridine ring or the carbon-bromine bond. Methanol serves as a protic solvent that facilitates the reaction.

Methodology:

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar, add 6-bromonicotinaldehyde (1.0 eq) and dissolve it in methanol (approx. 5-10 mL per gram of aldehyde).
- **Cooling:** Cool the solution to 0 °C in an ice-water bath.
- **Addition of Reductant:** Add sodium borohydride (NaBH_4 , approx. 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is to control the exothermic reaction and prevent potential side reactions.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl) at 0 °C. This step safely neutralizes the excess borohydride.
- **Work-up:**
 - Concentrate the mixture under reduced pressure to remove most of the methanol.
 - Extract the resulting aqueous residue three times with a suitable organic solvent, such as ethyl acetate.
 - Combine the organic layers and wash with brine.

- Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the crude product.
- Purification: If necessary, purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure **6-Bromo-3-pyridinemethanol**.

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the reagent and ensuring laboratory safety.

- Hazard Identification: **6-Bromo-3-pyridinemethanol** is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[10][11]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles conforming to EN166 or NIOSH standards.[20][21]
- Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[20] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature is recommended to prevent potential oxidation.[11]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

6-Bromo-3-pyridinemethanol is more than a simple chemical; it is a strategic enabler for innovation in pharmaceutical and chemical research. Its commercial availability from a wide array of reputable suppliers provides researchers with reliable access to this key building block. However, the onus remains on the scientist to apply rigorous, self-validating quality control measures to ensure the integrity of their synthetic endeavors. By combining judicious supplier selection with in-house analytical validation and a deep understanding of the compound's chemistry and safe handling requirements, researchers can fully leverage the synthetic power of **6-Bromo-3-pyridinemethanol** to accelerate the discovery and development of next-generation molecules.

References

- Puresynth Research Chemicals. (n.d.). High-Quality Pyridine Derivatives Suppliers.
- Tradeindia. (n.d.). (6-Bromo-Pyridin-3-Yl)-Methanol.
- Metoree. (2026). 13 Pyridine Manufacturers in 2025.
- Mordor Intelligence. (n.d.). Pyridine Derivatives Companies - Top Company List.
- Expert Market Research. (2025). Top 7 Pyridine Companies in the World.
- Thomasnet. (n.d.). Pyridine Suppliers.
- MedChemExpress. (n.d.). (6-Bromopyridin-3-yl)methanol **(6-Bromo-3-pyridinemethanol)** | Biochemical Reagent.
- Tokyo Chemical Industry Co., Ltd. (n.d.). **6-Bromo-3-pyridinemethanol** 122306-01-8.
- Synblock. (n.d.). CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CP Lab Safety. (n.d.). **6-Bromo-3-pyridinemethanol**, 1g, Each.
- Sigma-Aldrich. (2023). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3.
- UtechProducts INC. (n.d.). **6-BROMO-3-PYRIDINEMETHANOL**, Each.
- Fisher Scientific. (n.d.). **6-Bromo-3-pyridinemethanol** 98.0+%, TCI America 1 g | Buy Online.
- National Center for Biotechnology Information. (n.d.). **6-Bromo-3-pyridinemethanol**. PubChem Compound Database.
- ChemicalBook. (2025). (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8.
- Fisher Scientific. (2023). SAFETY DATA SHEET - (6-Bromo-pyridin-2-yl)methanol.
- Sigma-Aldrich. (n.d.). (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3.
- PubChemLite. (2025). **6-bromo-3-pyridinemethanol** (C6H6BrNO).
- AMI Scientific. (n.d.). **6-Bromo-3-Pyridinemethanol** TCI Analytical reagent.
- Sigma-Aldrich. (n.d.). (6-Bromo-pyridin-2-yl)methanol 96 33674-96-3.
- Al-Masoudi, N. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Chem-Impex. (n.d.). 5-Bromo-3-pyridinemethanol.
- ChemicalBook. (n.d.). 2-Bromo-6-pyridinemethanol | 33674-96-3.
- Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Saha, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.
- ChemicalBook. (n.d.). 3-Pyridinemethanol | 100-55-0.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. medchemexpress.com [medchemexpress.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure-synth.com [pure-synth.com]
- 5. expertmarketresearch.com [expertmarketresearch.com]
- 6. 2-Bromo-6-pyridinemethanol | 33674-96-3 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]
- 9. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]
- 10. 6-Bromo-3-pyridinemethanol | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (6-BROMO-PYRIDIN-3-YL)-METHANOL | 122306-01-8 [chemicalbook.com]
- 12. PubChemLite - 6-bromo-3-pyridinemethanol (C6H6BrNO) [pubchemlite.lcsb.uni.lu]
- 13. 13 Pyridine Manufacturers in 2025 | Metoree [us.metoree.com]
- 14. thomasnet.com [thomasnet.com]
- 15. mordorintelligence.com [mordorintelligence.com]
- 16. calpaclab.com [calpaclab.com]
- 17. 6-Bromo-3-pyridinemethanol 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 18. amiscientific.com [amiscientific.com]
- 19. (6-bromo-pyridin-3-yl)-methanol at Best Price in Shanghai, Shanghai | Chemfun Medical Technology (shanghai) Co., Ltd. [tradeindia.com]

- 20. fishersci.com [fishersci.com]
- 21. (6-溴-吡啶-2-基)甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 6-Bromo-3-pyridinemethanol in Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045229#commercial-suppliers-of-6-bromo-3-pyridinemethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com